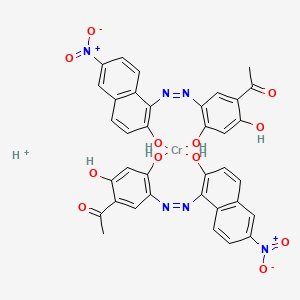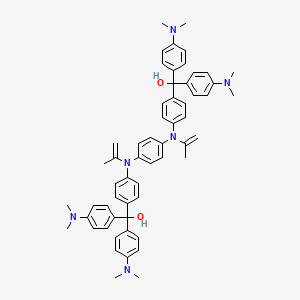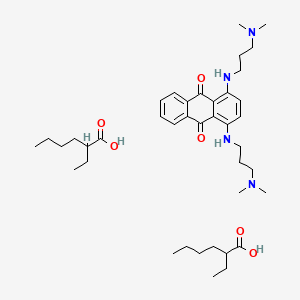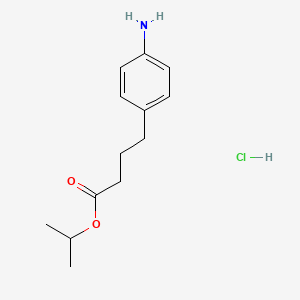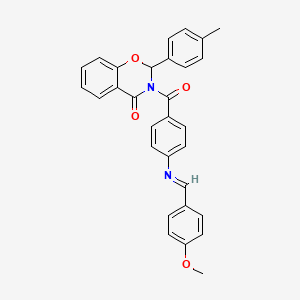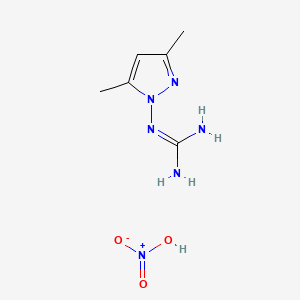
Guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate: is a chemical compound that features a guanidine group attached to a 3,5-dimethyl-1H-pyrazol-1-yl moiety, with a nitrate counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with guanidine nitrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate involves its interaction with specific molecular targets and pathways. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, while the pyrazole moiety can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Guanidine derivatives: Compounds such as aminoguanidine and methylguanidine share structural similarities with Guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate.
Pyrazole derivatives: Compounds like 3,5-dimethylpyrazole and 1-phenyl-3,5-dimethylpyrazole are structurally related to the pyrazole moiety of the compound.
Uniqueness
What sets this compound apart is the combination of the guanidine and pyrazole groups, which confer unique chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
Número CAS |
54902-67-9 |
|---|---|
Fórmula molecular |
C6H12N6O3 |
Peso molecular |
216.20 g/mol |
Nombre IUPAC |
2-(3,5-dimethylpyrazol-1-yl)guanidine;nitric acid |
InChI |
InChI=1S/C6H11N5.HNO3/c1-4-3-5(2)11(9-4)10-6(7)8;2-1(3)4/h3H,1-2H3,(H4,7,8,10);(H,2,3,4) |
Clave InChI |
AVELLUNDPAEEIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1N=C(N)N)C.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


